![molecular formula C23H20ClN3O5S B2653206 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1105242-11-2](/img/structure/B2653206.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
This compound is a heterocyclic compound with a molecular formula of C23H20ClN3O4S . It contains two hetero-aromatic rings (thieno [3,2-d]pyrimidine) which are known to occupy the adenine binding pocket .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl group at the 7-position, and a 3,4,5-trimethoxyphenylacetamide group at the 2-position . The average mass is 469.941 Da and the monoisotopic mass is 469.086304 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Scientific Research Applications
Antimicrobial and Antibacterial Activity
A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate that these compounds exhibit good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. For instance, novel thienopyrimidine derivatives linked with rhodanine showed significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity (Kerru et al., 2019).
Antitumor Activity
The potential antitumor activity of related compounds has also been investigated. Some derivatives have displayed promising results against human cancer cell lines, including breast adenocarcinoma, lung adenocarcinoma, and gastric cancer cells, indicating their relevance in cancer research and therapy (El-Morsy et al., 2017).
Bioactivity and Chemical Synthesis
The design and synthesis of these compounds involve complex chemical reactions aiming to enhance their bioactivity. Research focuses not only on their potential health applications but also on understanding the chemical properties and synthesis processes that lead to these bioactive molecules. For example, the synthesis of novel benzimidazole fused condensed thienopyrimidines derivatives has been explored, highlighting their synthesis pathways and the evaluation of their cytotoxic effects against cancer cell lines (Kaliraj & Kathiravan, 2020).
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-30-17-8-15(9-18(31-2)21(17)32-3)26-19(28)10-27-12-25-20-16(11-33-22(20)23(27)29)13-4-6-14(24)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPMRZTCUQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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